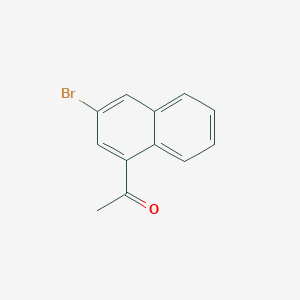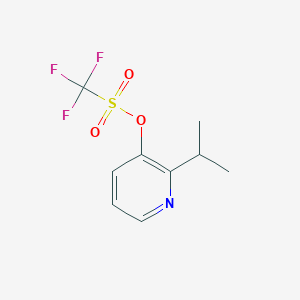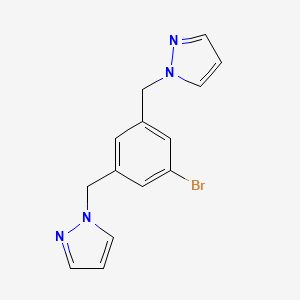
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H10BClO2. It is a boronic acid derivative that features a chloro-substituted dihydronaphthalene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding chloro-dihydronaphthalene precursor. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Protodeboronation: Reagents such as hydrochloric acid (HCl) or transition metal catalysts like palladium on carbon (Pd/C) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Protodeboronation: The major product is the corresponding chloro-dihydronaphthalene, with the boronic acid group replaced by a hydrogen atom.
Applications De Recherche Scientifique
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, especially in the synthesis of biologically active molecules.
Materials Science: It is used in the development of new materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The primary mechanism of action for (7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Chlorophenylboronic Acid: Another chloro-substituted boronic acid with similar reactivity.
2-Naphthylboronic Acid: A naphthalene-based boronic acid used in organic synthesis.
Uniqueness
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the dihydronaphthalene ring, which can impart distinct electronic and steric properties to the molecules it helps synthesize. This uniqueness can be leveraged to create compounds with specific desired properties in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C10H10BClO2 |
|---|---|
Poids moléculaire |
208.45 g/mol |
Nom IUPAC |
(7-chloro-3,4-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H10BClO2/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h2,4-6,13-14H,1,3H2 |
Clé InChI |
PQLQHLYTDHTKMA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(CC1)C=CC(=C2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
![2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B13986476.png)


![1-[1-(4-Pyrimidinyl)-4-piperidylcarbonyl]piperazine](/img/structure/B13986501.png)








![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
